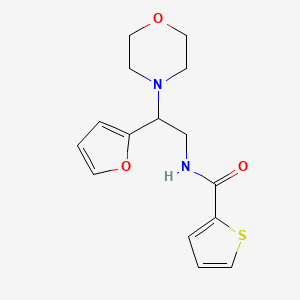

N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-15(14-4-2-10-21-14)16-11-12(13-3-1-7-20-13)17-5-8-19-9-6-17/h1-4,7,10,12H,5-6,8-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMJYLBXFYUYQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the furan-2-yl intermediate: This can be achieved by reacting furan with appropriate reagents to introduce the desired substituents.

Synthesis of the morpholinoethyl intermediate: Morpholine is reacted with ethyl bromide to form the morpholinoethyl group.

Coupling with thiophene-2-carboxylic acid: The furan-2-yl and morpholinoethyl intermediates are then coupled with thiophene-2-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antifungal agent.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(furan-2-yl)-2-piperidinoethyl)thiophene-2-carboxamide

- N-(2-(furan-2-yl)-2-pyrrolidinoethyl)thiophene-2-carboxamide

- N-(2-(furan-2-yl)-2-azepanoethyl)thiophene-2-carboxamide

Uniqueness

N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct pharmacological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent.

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

This compound incorporates a furan ring, a morpholine ring, and a thiophene ring. These structural features are known to contribute to the compound's unique chemical properties and biological activities.

Synthesis Overview

The synthesis typically involves several steps:

- Formation of the Furan Intermediate : Reaction of furan with appropriate reagents to introduce substituents.

- Morpholinoethyl Group Formation : Reacting morpholine with ethyl bromide.

- Coupling with Thiophene-2-carboxylic Acid : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Molecular Targets : The compound can bind to enzymes and receptors, modulating their activity.

- Pathways Involved : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, which are critical in cancer and inflammatory diseases.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in chronic inflammatory diseases .

Anticancer Potential

This compound has been evaluated for anticancer activity. Case studies have reported its ability to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted on the compound's effect against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial activity compared to standard antibiotics.

- Anti-inflammatory Action : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels by 50%, showcasing its potential for treating inflammatory conditions.

- Cancer Cell Apoptosis : In assays involving human breast cancer cell lines (MCF-7), this compound triggered apoptosis through the activation of caspase pathways, leading to cell death at concentrations as low as 10 µM.

Q & A

What methodologies are recommended for synthesizing N-(2-(furan-2-yl)-2-morpholinoethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Basic Research Question

A standard approach involves coupling thiophene-2-carboxylic acid derivatives with morpholine-containing amines. Key steps include:

- Reagent Selection : Use thiophene-2-carbonyl chloride (or activated esters) and a morpholinoethyl-furan precursor in equimolar ratios .

- Solvent Choice : Acetonitrile is commonly used for refluxing (1–2 hours) due to its polarity and ability to dissolve aromatic intermediates .

- Purification : Slow solvent evaporation yields crystalline products; recrystallization from ethanol or DCM/hexane mixtures improves purity .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust reflux time.

- Explore microwave-assisted synthesis to reduce reaction time and improve yields .

How do structural conformations (e.g., dihedral angles) influence the compound’s supramolecular interactions?

Advanced Research Question

The compound’s bioactivity and crystallinity depend on conformational flexibility:

- Dihedral Angles : Compare angles between the thiophene ring and morpholine/furan moieties using XRD. For example, analogs like N-(2-nitrophenyl)thiophene-2-carboxamide exhibit dihedral angles of 8.5–13.5° between aromatic rings, affecting π-π stacking .

- Hydrogen Bonding : Non-classical C–H⋯O/S interactions stabilize crystal packing. Graph-set analysis (e.g., S(6) motifs) identifies intramolecular bonds critical for stability .

Methodology : Use Mercury or OLEX2 software to calculate torsion angles and map interaction networks from crystallographic data .

What strategies resolve contradictions in biological activity data between structural analogs?

Advanced Research Question

Discrepancies in bioactivity (e.g., antibacterial vs. genotoxic effects) arise from substituent variations:

- Case Study : Thiophene carboxanilides show genotoxicity in human cells, while furan analogs (e.g., 2NPFC) exhibit lower toxicity due to reduced electrophilicity .

- Approach :

How can crystallographic data validate synthetic yields and purity?

Basic Research Question

XRD confirms structural integrity and purity:

- Key Metrics :

- R-factors < 0.05 indicate high-quality refinement .

- Thermal Ellipsoids : Displacement parameters (Ueq) > 0.1 Ų suggest disorder, requiring recrystallization .

- Practical Workflow :

- Grow single crystals via slow evaporation.

- Collect data on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Refine using SHELXL or similar software, prioritizing H-atom positioning (geometric vs. free refinement) .

What advanced techniques characterize electronic properties relevant to kinase inhibition (e.g., TrkB antagonism)?

Advanced Research Question

Kinase inhibition mechanisms depend on electronic interactions:

- Spectroscopic Analysis :

- Docking Studies : Use AutoDock Vina to simulate binding to TrkB’s ATP pocket; prioritize compounds with ΔG < -8 kcal/mol .

How do solvent polarity and proticity affect the compound’s stability during storage?

Basic Research Question

Degradation pathways vary with solvent:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize via hydrogen bonding but may induce hydrolysis at high temperatures.

- Protic Solvents (EtOH, MeOH) : Accelerate degradation under acidic/basic conditions.

Stability Protocol : - Store in anhydrous acetonitrile or dichloromethane at -20°C.

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

What computational tools predict the compound’s ADMET profile?

Advanced Research Question

In silico ADMET profiling guides preclinical development:

- Software :

- Key Parameters :

How are supramolecular interactions leveraged in co-crystal engineering for enhanced solubility?

Advanced Research Question

Co-crystals with pharmaceutically acceptable co-formers improve bioavailability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.